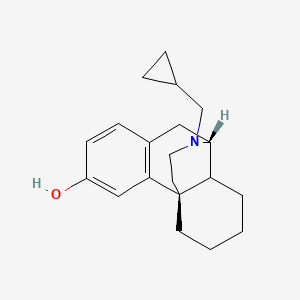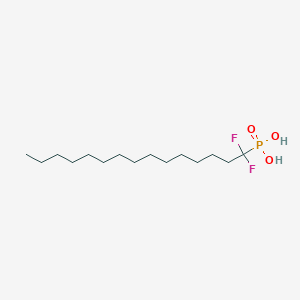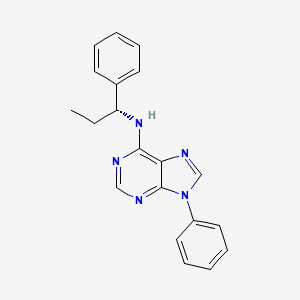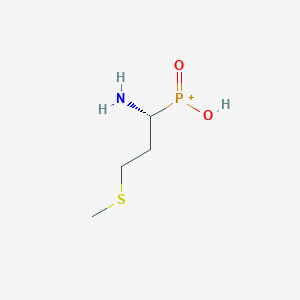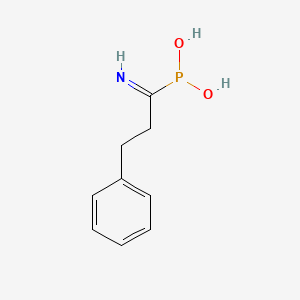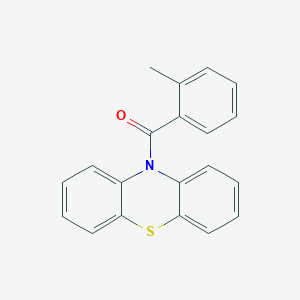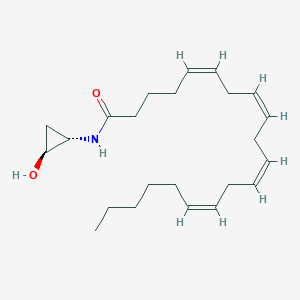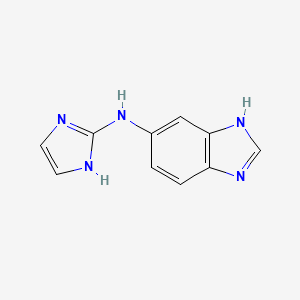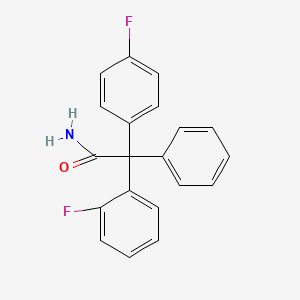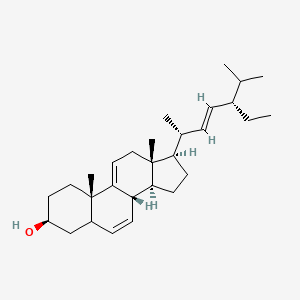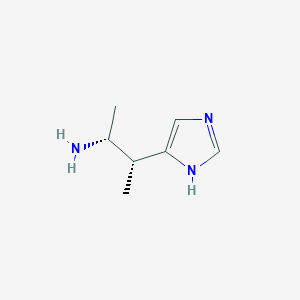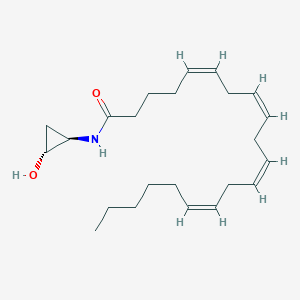
Cyclopropanolamide, 12a
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-N-Arachidonoylcyclopropanolamide is a synthetic compound that belongs to the class of fatty acid amides. It is structurally characterized by the presence of an arachidonoyl group attached to a cyclopropanolamide moiety. This compound is of interest due to its potential biological activities and applications in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-N-Arachidonoylcyclopropanolamide typically involves the following steps:
Formation of the Cyclopropanolamide Core: The cyclopropanolamide core can be synthesized through the cyclopropanation of an appropriate alkene using diazo compounds, ylides, or carbene intermediates.
Attachment of the Arachidonoyl Group: The arachidonoyl group can be introduced via an amidation reaction between the cyclopropanolamide core and arachidonic acid or its derivatives under suitable conditions.
Industrial Production Methods: Industrial production of (1R,2R)-N-Arachidonoylcyclopropanolamide may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of efficient catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Types of Reactions:
Oxidation: (1R,2R)-N-Arachidonoylcyclopropanolamide can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, modifying its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can be employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or epoxidized derivatives, while reduction may produce saturated analogs.
Applications De Recherche Scientifique
(1R,2R)-N-Arachidonoylcyclopropanolamide has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of fatty acid amides.
Biology: The compound is investigated for its potential role in modulating biological processes, including inflammation and cell signaling.
Medicine: Research explores its therapeutic potential in treating conditions such as pain, inflammation, and neurodegenerative diseases.
Industry: It may be utilized in the development of new materials and chemical products with specific properties.
Mécanisme D'action
The mechanism of action of (1R,2R)-N-Arachidonoylcyclopropanolamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to receptors such as cannabinoid receptors, influencing their activity.
Pathways Involved: It can modulate signaling pathways related to inflammation, pain perception, and neuroprotection.
Similar Compounds:
N-Arachidonoylethanolamide (Anandamide): A naturally occurring fatty acid amide with similar biological activities.
N-Oleoylethanolamide: Another fatty acid amide with distinct effects on metabolism and appetite regulation.
Uniqueness: (1R,2R)-N-Arachidonoylcyclopropanolamide is unique due to its cyclopropanolamide core, which imparts specific structural and functional properties. This distinguishes it from other fatty acid amides and may result in unique biological activities and applications.
Propriétés
Formule moléculaire |
C23H37NO2 |
|---|---|
Poids moléculaire |
359.5 g/mol |
Nom IUPAC |
(5Z,8Z,11Z,14Z)-N-[(1R,2R)-2-hydroxycyclopropyl]icosa-5,8,11,14-tetraenamide |
InChI |
InChI=1S/C23H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26)24-21-20-22(21)25/h6-7,9-10,12-13,15-16,21-22,25H,2-5,8,11,14,17-20H2,1H3,(H,24,26)/b7-6-,10-9-,13-12-,16-15-/t21-,22-/m1/s1 |
Clé InChI |
LZHCSJBKBARIFQ-OXAAUTCPSA-N |
SMILES isomérique |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)N[C@@H]1C[C@H]1O |
SMILES canonique |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1CC1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



